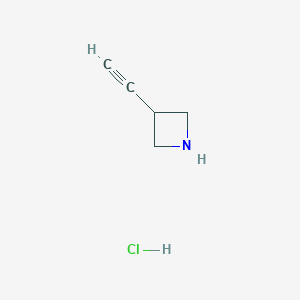

3-Ethynylazetidine hydrochloride

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as important structural motifs in drug discovery. pharmablock.comrsc.org Their significance stems from a balance of ring strain and chemical stability, which imparts a rigid conformation to molecules containing this scaffold. pharmablock.comenamine.net This conformational rigidity can lead to higher binding affinity and selectivity for biological targets, a crucial aspect of modern drug design. enamine.netresearchgate.net The incorporation of azetidine rings can also improve physicochemical properties such as solubility and metabolic stability. beilstein-journals.orgbeilstein-journals.org As a result, azetidines are considered "privileged scaffolds" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates for a range of diseases. pharmablock.comtechnologynetworks.com

The Ethynyl (B1212043) Functionality in Chemical Transformations and Molecular Design

The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. wikipedia.org Its linear geometry and high electron density make it a key participant in a variety of chemical reactions, including additions, cycloadditions, and coupling reactions. wikipedia.orgacs.org One of the most prominent applications of the ethynyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, specificity, and biocompatibility, making it a powerful tool for bioconjugation, drug discovery, and materials science. organic-chemistry.orgnih.govnih.gov The ethynyl group's ability to form stable linkages and its presence in numerous biologically active molecules underscore its importance in molecular design. acs.org

Historical Context of 3-Ethynylazetidine (B2626192) Hydrochloride in Scientific Literature

While the parent azetidine ring was first synthesized in the late 19th century, the exploration of substituted azetidines, including those with ethynyl groups, is a more recent development. The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain. rsc.org However, advancements in synthetic methodologies have made a wider range of these compounds accessible. organic-chemistry.org The synthesis of related compounds like 3-hydroxyazetidine hydrochloride has been documented in patent literature, highlighting the industrial interest in functionalized azetidine building blocks. google.comgoogle.com The specific emergence of 3-ethynylazetidine hydrochloride in the scientific literature is tied to the growing interest in combining the unique properties of the azetidine scaffold with the versatile reactivity of the ethynyl group, particularly for applications in medicinal chemistry and bioorthogonal labeling.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a versatile building block. In medicinal chemistry, it serves as a key intermediate for the synthesis of novel therapeutic agents. Researchers are exploring its use in developing inhibitors for kinases involved in cancer progression and compounds for treating neurodegenerative diseases. In the realm of chemical biology, the ethynyl group allows for its use in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems. wikipedia.org Furthermore, in materials science, this compound is being investigated for the development of advanced polymers and functional materials. The ongoing research continues to uncover new possibilities for this valuable chemical entity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethynylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLKHUIGCZRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426424-91-0 | |

| Record name | 3-ethynylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethynylazetidine Hydrochloride and Its Derivatives

Stereoselective Synthesis of 3-Ethynylazetidine (B2626192) Hydrochloride

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the inherent ring strain. The development of enantiomerically pure 3-ethynylazetidine relies on sophisticated asymmetric strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the synthesis of chiral precursors.

Chiral Auxiliary Approaches in Azetidine (B1206935) Construction

A classic and reliable method for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule covalently attaches to an achiral substrate, directs a diastereoselective transformation to form the chiral center(s), and is subsequently cleaved to yield the enantiomerically enriched product. wikipedia.org

In the context of azetidine synthesis, chiral auxiliaries derived from amino alcohols or amines have proven effective. For instance, (S)-1-Phenylethylamine has been successfully employed as both a chiral auxiliary and a nitrogen source in the diastereoselective synthesis of azetidine-2,4-dicarboxylic acids. rsc.org This approach establishes the stereochemistry of the ring, which can then be further elaborated. Another powerful class of auxiliaries are the Evans-type oxazolidinones, which are widely used to direct stereoselective alkylation and aldol (B89426) reactions that can forge key bonds in azetidine precursors. wikipedia.org More recently, tert-butanesulfinamide, developed by Ellman, has emerged as a highly effective chiral auxiliary for synthesizing C2-substituted azetidines from achiral starting materials, offering a general and scalable route. acs.org The sulfinamide not only provides excellent chiral induction during the formation of the azetidine ring but also serves as a protecting group that can be easily removed. acs.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| (S)-1-Phenylethylamine | Chiral Amine | Diastereoselective cyclization |

| Evans Oxazolidinones | Amino Alcohol Derivative | Asymmetric alkylations, aldol reactions |

| Camphorsultam | Sulfonamide | Asymmetric Michael additions, rearrangements |

Asymmetric Catalysis in Ethynylation Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. While the direct catalytic asymmetric ethynylation of a prochiral azetidine substrate is a challenging transformation, related catalytic methods for C-C bond formation on azetidine rings have been established. Chiral azetidines themselves are often used as ligands in copper-catalyzed asymmetric Henry reactions, demonstrating their utility in creating stereocenters. nih.gov

The introduction of the ethynyl (B1212043) group can be envisioned through catalytic methods such as a Sonogashira coupling to a 3-halo-azetidine or by the addition of an ethynyl nucleophile to an azetidin-3-one (B1332698). The challenge lies in rendering these processes asymmetric. Progress in the enantioselective synthesis of 2-azetine-carboxylates using copper(I) catalysis with chiral sabox ligands highlights the potential for metal-catalyzed approaches to control stereochemistry in four-membered rings. nih.gov Subsequent modification of such chiral azetine precursors could provide a route to 3-ethynylazetidine.

Enantioselective Routes to 3-Ethynylazetidine Precursors

An effective strategy for synthesizing chiral 3-ethynylazetidine is to first construct a versatile chiral precursor, such as an azetidin-3-one or a similarly functionalized intermediate, which can then be converted to the target molecule.

One powerful method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to furnish chiral azetidin-3-ones with high enantiomeric purity. The use of a t-butanesulfonyl protecting group is advantageous as it leverages chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions.

Another innovative approach is the copper-catalyzed enantioselective difunctionalization of azetines. acs.org Using a copper/bisphosphine catalyst, two different functional groups, such as a boryl and an allyl group, can be installed across the double bond of an azetine in a highly regio-, enantio-, and diastereoselective manner. acs.org This method creates two new stereogenic centers simultaneously and provides a versatile 2,3-disubstituted azetidine product that can be further transformed into the desired 3-ethynyl derivative. acs.org Furthermore, concise enantioselective syntheses of highly functionalized azetidine aldehydes, which serve as direct precursors to azetidine alkaloids, have been developed. rsc.orgrsc.orgnih.gov These routes often rely on key steps like stereoselective tandem hydroamination/glycosylation of glycals followed by an intramolecular Mitsunobu reaction to form the azetidine core. rsc.orgrsc.org

Table 2: Comparison of Enantioselective Routes to Azetidine Precursors

| Method | Precursor | Key Transformation | Advantages |

|---|---|---|---|

| Gold-Catalyzed Cyclization | N-Propargylsulfonamides | Intramolecular N-H insertion of α-oxogold carbene | High enantioselectivity, flexible |

| Copper-Catalyzed Difunctionalization | Azetines | Asymmetric boryl allylation | Creates two stereocenters, versatile products acs.org |

Convergent and Divergent Synthetic Strategies Utilizing 3-Ethynylazetidine Hydrochloride

With its dual functionality—a reactive terminal alkyne and a secondary amine (upon deprotection)—3-ethynylazetidine is an ideal building block for both convergent and divergent synthetic strategies.

Multi-component Reactions Incorporating 3-Ethynylazetidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for rapidly building molecular diversity. nih.govresearchgate.net The terminal alkyne of 3-ethynylazetidine is a prime functional group for participation in several MCRs.

A prominent example is the A³ coupling (amine-alkyne-aldehyde), a three-component reaction that produces propargylamines. In this reaction, the deprotected 3-ethynylazetidine can serve as the alkyne component, reacting with an aldehyde and a separate amine to generate a more complex azetidine derivative. Conversely, the azetidine nitrogen itself can act as the amine component. Such reactions are often catalyzed by copper or other transition metals. rsc.org

The versatility of the alkyne also extends to isocyanide-based MCRs like the Ugi and Passerini reactions. While direct participation is less common, the alkyne can be transformed into other functional groups (e.g., carboxylic acids via oxidation) that are suitable substrates for these powerful transformations. The ability to engage in these convergent reactions allows for the efficient assembly of complex, drug-like molecules from simple, readily available starting materials. acs.org

Protecting Group Strategies for Azetidine Nitrogen and Ethynyl Moiety

The successful application of 3-ethynylazetidine in multi-step synthesis hinges on the judicious use of protecting groups. An orthogonal protection strategy, where one group can be removed selectively without affecting the other, is critical for controlling the reactivity of the azetidine nitrogen and the ethynyl group. google.comnih.gov

Azetidine Nitrogen Protection: The secondary amine of the azetidine ring is typically protected to prevent unwanted side reactions and to modulate its reactivity. Common protecting groups include:

Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net

Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, a mild condition that often preserves other functional groups.

Bn (Benzyl): Also removed by hydrogenolysis.

Ethynyl Moiety Protection: The terminal proton of the alkyne is acidic and can interfere with reactions involving bases or organometallics. It is also the site of coupling reactions. To mask this reactivity, silyl (B83357) protecting groups are commonly employed:

TMS (Trimethylsilyl): A labile group, easily removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or even under mildly basic conditions (e.g., K₂CO₃ in methanol). researchgate.net

TIPS (Triisopropylsilyl): A bulkier and more robust group, offering greater stability. It is also removed with fluoride but requires harsher conditions than TMS, allowing for selective deprotection if both are present. researchgate.net

An orthogonal strategy might involve protecting the azetidine nitrogen with a Boc group and the alkyne with a TMS group. The TMS group can be selectively cleaved using mild conditions to allow for an alkyne coupling reaction, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid to enable N-functionalization, demonstrating a powerful approach for divergent synthesis. sigmaaldrich.com

Table 3: Orthogonal Protection Scheme for 3-Ethynylazetidine

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Azetidine Nitrogen | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable to TMS deprotection conditions |

Solid-Phase Synthesis Applications of this compound

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. chemsrc.com The core principle of SPS involves attaching a starting material to an insoluble solid support (like a polymer resin) and performing sequential chemical reactions. Excess reagents and byproducts are easily removed by simple filtration and washing, streamlining the purification process significantly. calpaclab.com

The 3-ethynylazetidine moiety is a prime candidate for use in solid-phase synthesis to create libraries of novel compounds. Its utility has been demonstrated in the synthesis of ethynylated aminosteroid (B1218566) derivatives, where a new diethylsilyl acetylenic linker was developed to facilitate the generation of steroid libraries using a solid-phase strategy. nih.gov In this context, a promising aminosteroid derivative incorporating an azetidine moiety was identified, highlighting the successful application of this heterocyclic system in solid-phase library synthesis. nih.gov

The general process for applying a building block like 3-ethynylazetidine in SPS would involve:

Immobilization: The azetidine nitrogen or another functional handle is attached to a suitable solid support resin via a linker. The choice of linker is critical as it must be stable to the subsequent reaction conditions but easily cleavable at the final step. calpaclab.com

Peptide Elongation/Scaffold Elaboration: The resin-bound azetidine can be elaborated. For instance, in peptide synthesis, the ethynyl group could serve as a unique side chain, or the azetidine itself could act as a constrained amino acid analogue. Sequential coupling of other amino acids or chemical building blocks builds complexity. chemicalbook.com

Functionalization of the Ethynyl Group: The terminal alkyne is highly versatile and can undergo a variety of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to introduce a wide array of substituents.

Cleavage and Deprotection: In the final step, the completed molecule is cleaved from the solid support using specific chemical reagents, such as strong acids like trifluoroacetic acid (TFA), which also remove any protecting groups. chemicalbook.com

This approach allows for the creation of a multitude of distinct molecules based on the 3-ethynylazetidine scaffold, which can then be screened for biological activity.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. shaalaa.com These principles are increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process efficiency.

Catalytic reactions are a fundamental pillar of green chemistry because they can reduce energy consumption and decrease reagent-based waste by using sub-stoichiometric amounts of a catalyst to perform transformations multiple times. nacchemical.com

A key step in the synthesis of 3-ethynylazetidine is the introduction of the ethynyl group, commonly achieved through the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide and is typically catalyzed by a combination of palladium and copper complexes. researchgate.net The use of catalytic amounts of these metals avoids the large quantities of waste associated with stoichiometric reagents. Modern advancements focus on developing highly active catalysts that can be used at very low loadings (ppm levels) and on creating heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. chemicalbook.comshaalaa.com

Furthermore, innovative catalytic methods for the synthesis of the azetidine ring itself have been developed. These represent greener alternatives to traditional multi-step, low-yielding procedures. Examples include:

Gold-Catalyzed Oxidative Cyclization: Chiral azetidin-3-ones, precursors to other functionalized azetidines, can be synthesized efficiently from N-propargylsulfonamides through a gold-catalyzed intermolecular oxidation of the alkyne. This method avoids the use of toxic and potentially explosive diazo intermediates. wikipedia.org

Lanthanum-Catalyzed Cyclization: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields under mild conditions. nih.gov

These catalytic approaches offer pathways to the azetidine core and its subsequent functionalization that are more efficient and generate significantly less waste than classical methods.

| Method | Key Reaction | Catalyst | Green Advantage | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C(sp²)-C(sp) cross-coupling | Palladium/Copper complexes | High efficiency, avoids stoichiometric reagents for C-C bond formation. | researchgate.net |

| Gold-Catalyzed Cyclization | Intramolecular N-H insertion | Gold complexes | Avoids toxic diazo compounds, high stereoselectivity. | wikipedia.org |

| Lanthanum-Catalyzed Aminolysis | Intramolecular epoxide ring-opening | La(OTf)₃ | High yields, tolerates various functional groups, proceeds under mild conditions. | nih.gov |

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste. Green chemistry promotes the reduction or replacement of these solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids, or by conducting reactions under solvent-free conditions. sigmaaldrich.com

Solvent-free reactions can offer numerous advantages, including enhanced reaction rates, improved selectivity, lower energy consumption, and reduced waste. sigmaaldrich.com While a completely solvent-free synthesis of this compound is not widely reported, research into similar systems points towards this possibility. For instance, the synthesis of various nitrogen-containing heterocycles has been achieved using microwave irradiation in an alkaline aqueous medium, demonstrating a green alternative to conventional heating in organic solvents. chemicalbook.com

In the context of the Sonogashira coupling, significant efforts have been made to use greener solvents. While solvents like DMF or THF are common, protocols using water or alcohols have been developed, reducing the environmental footprint of this critical C-C bond-forming reaction.

Atom economy is a concept that evaluates the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the desired final product. studymind.co.uk The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 shaalaa.com

A higher atom economy signifies a more sustainable process with less waste generated as byproducts. youtube.com Addition reactions, where all reactant atoms are incorporated into the single product, have a 100% atom economy, representing the ideal scenario. libretexts.org

A common synthetic route to this compound proceeds in two main steps:

Sonogashira Coupling: A protected azetidine, such as tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine), is coupled with a protected acetylene, like trimethylsilylacetylene (B32187) (TMSA). This reaction is typically performed using palladium and copper catalysts in the presence of a base like triethylamine.

Deprotection: The protecting groups (Boc on the nitrogen and TMS on the alkyne) are removed using a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane, to yield the final hydrochloride salt. researchgate.netcommonorganicchemistry.com

The following table details a theoretical atom economy calculation for this synthetic pathway. Note that catalysts are not included in the atom economy calculation as they are not consumed in the stoichiometric sense.

| Reaction Step | Reactants | Reactant MW (g/mol) | Desired Product | Product MW (g/mol) | Byproducts | Byproduct MW (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|---|

| Step 1: Sonogashira Coupling | N-Boc-3-iodoazetidine (C₈H₁₄INO₂) + Trimethylsilylacetylene (C₅H₁₀Si) + Triethylamine (C₆H₁₅N) | 283.11 + 98.22 + 101.19 = 482.52 | N-Boc-3-(trimethylsilylethynyl)azetidine (C₁₃H₂₃NO₂Si) | 253.42 | Triethylamine hydroiodide (C₆H₁₆IN) | 229.10 | 52.5% |

| Step 2: Deprotection | N-Boc-3-(trimethylsilylethynyl)azetidine (C₁₃H₂₃NO₂Si) + 2 HCl | 253.42 + 2*(36.46) = 326.34 | This compound (C₅H₈ClN) | 117.58 | Isobutylene (C₄H₈) + Carbon Dioxide (CO₂) + Trimethylsilyl chloride (C₃H₉ClSi) | 56.11 + 44.01 + 108.64 | 36.0% |

Note: The calculation for Step 1 assumes the base (triethylamine) acts as a reactant to neutralize the HI generated. The byproducts in Step 2 result from the acid-catalyzed cleavage of the Boc and TMS protecting groups. commonorganicchemistry.com The analysis reveals that, while effective, this synthetic route has a relatively low atom economy, primarily due to the use of protecting groups and a stoichiometric base, which are removed as waste byproducts. This highlights the opportunity for developing more atom-economical synthetic routes, such as those employing catalytic methods that avoid extensive use of protecting groups.

Exploration of Reaction Mechanisms and Kinetics Involving 3 Ethynylazetidine Hydrochloride

Mechanistic Investigations of Azetidine (B1206935) Ring Formation and Stability

The formation and stability of the azetidine ring, a four-membered nitrogen-containing heterocycle, are of significant interest in organic synthesis. The unique structural properties of this ring system, including inherent ring strain, influence its reactivity and the pathways through which it is formed.

[2+2] Cycloaddition Pathways and Variants

The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction involving the reaction of an imine and an alkene, is a direct and atom-economical method for constructing azetidine rings. researchgate.net This reaction can be initiated photochemically, providing a facile route to functionalized azetidines. researchgate.netresearchgate.net However, challenges exist due to the photophysical properties of imines and alkenes. researchgate.net To overcome these limitations, various strategies have been developed, including the use of sensitizers and photocatalysts. researchgate.net For instance, visible-light-mediated intermolecular [2+2] photocycloadditions have been successfully employed for the synthesis of azetidines. researchgate.net

The mechanism of the [2+2] cycloaddition can proceed through a stepwise pathway, often involving a zwitterionic intermediate, especially in the reaction of imines with ketenes (the Staudinger synthesis of β-lactams, which can be reduced to azetidines). mdpi.com The stereoselectivity of the reaction can be influenced by factors such as imine isomerization. mdpi.com

| [2+2] Cycloaddition Variant | Reactants | Key Features | Reference |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Atom-economical, can be photocatalyzed. | researchgate.net |

| Staudinger Synthesis | Imine + Ketene | Forms β-lactam precursor to azetidines, often proceeds via a zwitterionic intermediate. | mdpi.com |

| Visible-Light Photocatalysis | Isoxazoline Carboxylates + Alkenes | Overcomes limitations of traditional photocycloadditions. | researchgate.net |

| Copper(I)-Alkene MLCT | Imine + Alkene | Enabled by Cu(I) coordination and excitation. | researchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization is another powerful strategy for the synthesis of the azetidine ring. This approach often involves the formation of a carbon-nitrogen bond within a single molecule. For example, the reduction of an imine can lead to a secondary amine that is sufficiently nucleophilic to displace a leaving group within the same molecule, resulting in ring closure. acs.org The efficiency of this process can be influenced by the reaction conditions, such as temperature and the presence of a base. acs.org

Another notable method is the ring contraction of larger heterocyclic systems. For instance, palladium-catalyzed ring contraction of certain vinyl-substituted precursors can proceed through a π-allyl palladium complex, followed by nucleophilic attack of the nitrogen to form the azetidine ring. acs.org Additionally, intramolecular radical cyclization can be employed, where the regioselectivity (e.g., exo vs. endo closure) is a key consideration. libretexts.org

Ring Strain and Conformational Analysis in Reaction Energetics

The azetidine ring is characterized by significant ring strain, which is a consequence of deviations from ideal bond angles. nih.govnih.gov This strain energy is a critical factor in the energetics of reactions involving the formation and reactivity of the azetidine ring. nih.govnih.gov High ring strain can provide a thermodynamic driving force for ring-opening reactions, making azetidines valuable synthetic intermediates. nih.gov

Computational studies are often employed to analyze the ring strain and conformational preferences of azetidine derivatives. nih.gov These analyses help in understanding the reaction mechanisms and predicting the stability of intermediates and transition states. For example, in intramolecular cyclizations, the conformational flexibility of the starting material can influence the feasibility of ring closure and the stereochemical outcome of the reaction.

Ethynyl (B1212043) Group Reactivity in the Azetidine Context

The ethynyl group of 3-ethynylazetidine (B2626192) hydrochloride is a versatile functional handle that allows for a variety of chemical transformations, significantly expanding its utility as a building block in medicinal chemistry and materials science.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 3-ethynylazetidine hydrochloride is an ideal substrate for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgwikipedia.orgrsc.orgnih.gov This reaction unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgnih.gov

The CuAAC reaction is known for its reliability, straightforward nature, and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The resulting triazole ring serves as a stable linker in various applications. nih.govdergipark.org.tr

| Reaction | Reactants | Catalyst | Product | Key Features | Reference |

| CuAAC | 3-Ethynylazetidine, Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. | organic-chemistry.orgwikipedia.orgnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The ethynyl group also readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The introduction of the ethynyl group onto an azetidine ring can be achieved via a Sonogashira coupling. This reaction is instrumental in creating more complex molecules by extending the carbon framework. wikipedia.org The catalytic cycle involves both a palladium cycle and a copper cycle. wikipedia.orglibretexts.orgyoutube.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org While the primary substrate for the ethynyl group of 3-ethynylazetidine in this context would be as the alkyne component in related couplings, the principles of Heck-type reactions are central to the functionalization of heterocyclic systems. The reaction proceeds via oxidative addition of the halide to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium & Copper(I) | C(sp)-C(sp2) | organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck Reaction | Alkene + Unsaturated Halide | Palladium | C(sp2)-C(sp2) | wikipedia.orgorganic-chemistry.orglibretexts.org |

Hydration and Other Addition Reactions

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the strained azetidine ring and the terminal alkyne. The ethynyl group, with its high electron density, is susceptible to electrophilic addition reactions. libretexts.org

Hydration: The hydration of the terminal alkyne in this compound is expected to follow the established mechanism for alkyne hydration. This reaction is typically catalyzed by mercury salts, such as mercury(I) sulfate, in the presence of aqueous sulfuric acid. The reaction proceeds via a Markovnikov addition, where the initial enol intermediate rapidly tautomerizes to the more stable ketone. libretexts.org This would result in the formation of a methyl ketone derivative of the azetidine ring.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the alkyne proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs in an anti-addition fashion, leading to the formation of a dihaloalkene. libretexts.org With an excess of the halogen reagent, a tetrahaloalkane can be formed.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond also adheres to Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one already bearing a hydrogen), and the halide adds to the more substituted carbon. This results in a vinyl halide. libretexts.org In the presence of excess HX, a second addition can occur to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org However, the radical addition of HBr, typically initiated by peroxides, would proceed with anti-Markovnikov regioselectivity. libretexts.org

Cycloaddition Reactions: The terminal alkyne is an excellent substrate for cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction with an organic azide would yield a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and regioselective, proceeding under mild conditions. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) can also be employed, which typically yield the 1,5-disubstituted regioisomer. organic-chemistry.org

Kinetics of Derivatization and Functionalization of this compound

The derivatization of this compound primarily involves reactions at the secondary amine of the azetidine ring and transformations of the ethynyl group. The kinetics of these reactions are crucial for controlling product formation and optimizing synthetic protocols.

Reaction Rate Determinations for N-Alkylation and Acylation

The secondary amine of the azetidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These are fundamental transformations for incorporating the azetidine moiety into larger molecules.

N-Alkylation: This reaction involves the nucleophilic attack of the azetidine nitrogen on an alkyl halide or another suitable electrophile. The reaction rate is dependent on the concentration of both reactants, the nature of the leaving group on the alkylating agent, and the solvent.

N-Acylation: This is typically a faster process than N-alkylation and involves the reaction of the azetidine with an acylating agent like an acyl chloride or anhydride. The high electrophilicity of the carbonyl carbon in the acylating agent leads to a rapid reaction.

Table 1: Representative Half-Life Data for a Model System

| Compound | Mt₁/₂ (min) |

| Parent Hydroxylaminobenzyl Carbamate (B1207046) | 16 |

| α-Methyl Analogue | 9.5 |

This table illustrates how structural modifications can influence reaction kinetics in a related system. Data sourced from a study on nitrobenzyl carbamate fragmentation. rsc.org

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the reacting partner can profoundly impact the kinetics and selectivity of reactions with this compound. These effects are generally understood in terms of the electronic and steric properties of the substituents.

Electronic Effects: For N-acylation, electron-withdrawing groups on the aromatic ring of a benzoyl chloride, for example, would increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the azetidine nitrogen. Conversely, electron-donating groups would decrease the reaction rate. nih.gov This relationship can often be quantified using Hammett plots. A study on the fragmentation of substituted hydroxylaminobenzyl carbamates found a linear free-energy relationship, where electron-donating substituents accelerated the reaction. rsc.org The data fit the equation log(Mt₁/₂) = 0.57σ + 1.30, demonstrating a clear correlation between the substituent's electronic parameter (σ) and the reaction rate. rsc.org

Steric Effects: Bulky substituents near the reaction center of either the azetidine or the reacting partner can hinder the approach of the reactants, slowing the reaction rate. For instance, in palladium-catalyzed amination reactions, bulky ligands on the metal catalyst can influence the selectivity and efficiency of the C-N bond formation.

Table 2: Effect of Benzyl Ring Substituents on Fragmentation Half-Life

| Substituent (Position) | Hammett Constant (σ) | log(Mt₁/₂) | Mt₁/₂ (min) |

| H (Parent) | 0.00 | 1.30 | 20 |

| 2-MeO | -0.12 (σp) | 1.23 | 17 |

| 2-Me | -0.13 (σp) | 1.23 | 17 |

| 3-Me | -0.06 (σm) | 1.27 | 18.5 |

This table presents data on how electron-donating substituents accelerate the fragmentation rate (decrease the half-life) of a model system, illustrating the principles of substituent effects. Data adapted from a study on nitrobenzyl carbamates. rsc.org

Catalyst Effects on Reaction Efficiency

Catalysts play a pivotal role in many of the functionalization reactions of this compound, enhancing reaction rates, improving yields, and controlling selectivity.

Palladium Catalysis: For cross-coupling reactions involving the ethynyl group (e.g., Sonogashira coupling), palladium catalysts are essential. The choice of ligand on the palladium center is critical for catalyst efficiency. For example, in palladium-catalyzed amination reactions, specific phosphine (B1218219) ligands can lead to high turnover numbers (TON), indicating a very active catalyst. A study showed that with an efficient palladium catalyst, the amination of 3-chloropyridine (B48278) could be achieved with as little as 50 ppm of catalyst, resulting in a TON of 18,600. nih.gov Reducing the catalyst loading to 10 ppm still resulted in significant conversion, highlighting the catalyst's high efficiency. nih.gov

Copper Catalysis: As mentioned, copper(I) catalysts are central to the azide-alkyne cycloaddition (CuAAC), which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org This allows the reaction to proceed at room temperature with high fidelity.

Photoredox Catalysis: Modern synthetic methods increasingly employ photoredox catalysis for C-H functionalization. An iridium- or ruthenium-based photocatalyst can be used to generate radical intermediates under visible light irradiation, enabling the introduction of new functional groups onto the heterocyclic ring under mild conditions. nih.gov

Table 3: Influence of Catalyst Loading on Reaction Efficiency

| Catalyst Loading (mol %) | Reaction Time (h) | Conversion/Yield (%) | Notes |

| 0.005 | 24 | 93 | Reaction of 3-chloropyridine with octylamine. |

| 0.01 | 24 | 80 | Slower conversion with reduced catalyst. |

| 0.001 | 48 | 65 | Partial conversion even at very low loading. |

This table demonstrates the critical role of catalyst concentration in achieving efficient C-N bond formation in a representative palladium-catalyzed amination. Data sourced from a study on highly active palladium catalysts. nih.gov

Computational and Theoretical Studies of 3 Ethynylazetidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Electronic Structure Analysis of the Azetidine (B1206935) Ring and Ethynyl (B1212043) Group

The electronic structure of 3-Ethynylazetidine (B2626192) hydrochloride is dominated by the interplay between the strained azetidine ring and the electron-rich ethynyl substituent. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain (approximately 25-26 kcal/mol), which influences its geometry and reactivity. capes.gov.brnih.gov In the hydrochloride salt, the nitrogen atom is protonated, conferring a positive charge and altering the electron distribution across the ring.

A computational analysis would likely reveal a significant polarization of the C-N bonds, with the nitrogen atom bearing a substantial partial positive charge. The carbon atoms of the azetidine ring would exhibit a complex charge distribution influenced by both the electronegative nitrogen and the attached ethynyl group. The ethynyl group, with its triple bond, represents a region of high electron density due to its two π-bonds. nih.govnih.gov This π-system is a key feature, influencing the molecule's reactivity, particularly its ability to participate in addition reactions and act as a nucleophile.

Table 1: Illustrative Calculated Partial Atomic Charges for 3-Ethynylazetidine Hydrochloride

| Atom | Representative Partial Charge (e) | Description |

| N1-H+ | +0.45 | Protonated nitrogen, site of positive charge localization. |

| C2 | -0.15 | Carbon adjacent to nitrogen, influenced by inductive effects. |

| C3 | +0.10 | Carbon bearing the ethynyl group, influenced by substituent. |

| C4 | -0.15 | Carbon adjacent to nitrogen, influenced by inductive effects. |

| Cα (Ethynyl) | -0.20 | Acetylenic carbon attached to the ring. |

| Cβ (Ethynyl) | -0.10 | Terminal acetylenic carbon. |

| Note: These values are illustrative, based on general principles of electron distribution in similar functional groups, and not from a specific calculation on this compound. |

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the ethynyl group's π-system, which is the most electron-rich and easily polarizable part of the molecule. This indicates that the initial interaction with electrophiles would likely occur at this site. The LUMO, conversely, would be expected to have significant contributions from the σ*-antibonding orbitals of the strained azetidine ring, particularly around the protonated nitrogen and the C-N bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Representative Frontier Orbital Energies for a Substituted Azetidine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the π-system of the substituent. |

| LUMO | +1.2 | Distributed across the σ*-antibonding network of the ring. |

| HOMO-LUMO Gap | 9.7 eV | Indicates moderate kinetic stability. |

| Note: These energy values are representative for a small, strained heterocyclic system and are intended for illustrative purposes. |

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of new compounds.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. For this compound, the protons on the azetidine ring would show characteristic shifts influenced by the ring strain and the anisotropy of the ethynyl group. The acetylenic proton would have a distinct chemical shift. DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can produce predicted spectra that closely match experimental results. easychair.org

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Calculations can predict the frequencies and intensities of these vibrations. Key predicted peaks for this compound would include the N-H stretch of the ammonium (B1175870) salt, the C≡C and ≡C-H stretches of the ethynyl group, and various C-H and C-N stretching and bending modes of the azetidine ring.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help by calculating the stability of potential fragments, aiding in the interpretation of fragmentation patterns observed in techniques like Electrospray Ionization (ESI-MS).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment, such as solvents.

Conformational Dynamics of this compound and its Conjugates

The four-membered azetidine ring is not planar and can undergo a puckering motion. The degree of puckering and the energy barrier to inversion are highly dependent on the nature and position of the substituents. capes.gov.br For this compound, MD simulations would reveal the preferred puckered conformation and the dynamics of ring inversion. The bulky ethynyl group at the 3-position would significantly influence this dynamic behavior.

When conjugated to other molecules, for instance in a biological context or as part of a larger chemical structure, the conformational rigidity of the azetidine ring can be a key feature. MD simulations could explore how interactions with a binding partner might lock the ring into a specific conformation, which is a critical aspect of rational drug design.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the structure and reactivity of a charged species like this compound. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule.

In a polar protic solvent like water or methanol, strong hydrogen bonds would form between the solvent molecules and the protonated nitrogen (N-H+). These interactions would stabilize the positive charge and could influence the puckering of the azetidine ring. The ethynyl group, while less polar, could also engage in weaker interactions with the solvent. In a less polar, aprotic solvent, the solvation would be weaker, potentially leading to different conformational preferences and altered reactivity. Understanding these solvent effects is crucial for designing reaction conditions or predicting the behavior of the molecule in different environments.

Interactions with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how this compound might interact with biological targets like proteins and cell membranes.

Protein Binding:

Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a protein. The azetidine ring, being a bioisostere of other cyclic amines like piperidine, can engage in various non-covalent interactions. The nitrogen atom, likely protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions with acidic residues such as aspartate and glutamate (B1630785) in a protein's binding pocket. The ethynyl group, with its triple bond, can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or form hydrogen bonds with suitable donors or acceptors.

While specific docking studies on this compound are not widely published, studies on related azetidine derivatives provide valuable insights. For instance, in the context of GABA uptake inhibitors, azetidine derivatives have shown that the orientation and substitution on the ring are critical for binding to GABA transporters (GATs). nih.gov Molecular docking of other heterocyclic compounds has demonstrated that binding energies are influenced by a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Illustrative Binding Affinity of a Related Azetidine Derivative

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| GABA Transporter 1 (GAT-1) | N-(4,4-diphenylbut-3-en-1-yl)azetidin-2-yl)acetic acid | -8.5 | Tyr60, Ser296, Gly297 |

This table presents hypothetical yet plausible data based on published studies on similar compounds to illustrate the type of information generated from molecular docking.

Membrane Interactions:

The interaction of this compound with cell membranes is crucial for its absorption, distribution, and ability to reach intracellular targets. Computational simulations can model the permeability of small molecules across lipid bilayers. nih.govnih.gov The physicochemical properties of this compound, such as its lipophilicity (LogP) and polar surface area (PSA), will govern its membrane permeability. The charged nature of the hydrochloride salt would generally hinder passive diffusion across the nonpolar lipid membrane. However, the small size of the molecule might facilitate transient interactions with the membrane.

Simulations of other small molecules have shown that the free energy barrier to permeation is a key determinant of passive transport. chemrxiv.org For this compound, the desolvation of the charged nitrogen would likely represent a significant energy penalty for entering the hydrophobic core of the membrane.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Ligand-Based and Structure-Based Design Principles

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. This involves analyzing a set of molecules with known activities to identify common structural features responsible for their biological effects. For this compound, this would involve synthesizing and testing a series of derivatives with substitutions on the azetidine ring or modifications to the ethynyl group to understand how these changes impact activity.

Structure-Based Design: If the 3D structure of the target protein is known, structure-based design can be utilized. Docking simulations of this compound into the active site can guide the design of new derivatives with improved binding affinity. For example, if the ethynyl group is near a hydrophobic pocket, extending it with a lipophilic group might enhance potency.

Studies on azetidine-2-carbonitriles as antimalarial agents have successfully used QSAR to guide the design of more potent derivatives. nih.govnih.gov These studies revealed that descriptors related to polarizability were highly influential in their models. nih.gov

Pharmacophore Modeling of Azetidine-Containing Compounds

A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active. For azetidine-containing compounds, a typical pharmacophore might include:

A hydrogen bond acceptor/donor (the nitrogen atom).

A hydrophobic/aromatic feature.

Specific spatial arrangements of these features.

Pharmacophore models can be generated from a set of active compounds or from a ligand-protein complex. nih.govnih.govnih.gov These models are then used to screen large compound libraries for new potential hits. For this compound, the nitrogen atom and the ethynyl group would be key pharmacophoric features.

Example Pharmacophore Features for a Hypothetical Target

| Pharmacophore Feature | Corresponding Moiety in 3-Ethynylazetidine |

| Hydrogen Bond Donor | Azetidine N-H |

| Hydrogen Bond Acceptor | Nitrogen lone pair |

| Hydrophobic/Aromatic Center | Ethynyl group |

Predictive Models for Chemical Reactivity and Selectivity

Computational models can predict the chemical reactivity and selectivity of this compound. The strained four-membered ring of azetidine makes it susceptible to ring-opening reactions under certain conditions. xenosite.org The ethynyl group is also a versatile functional group that can undergo various reactions, such as cycloadditions and nucleophilic additions.

Density Functional Theory (DFT) calculations can be used to determine the distribution of electron density in the molecule, identifying sites that are prone to nucleophilic or electrophilic attack. scienceopen.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. For instance, a low LUMO energy would suggest that the molecule is a good electrophile.

Predictive models for reactivity with biological nucleophiles like glutathione (B108866) are particularly important for assessing potential toxicity. nih.govnih.gov Such models can identify if the ethynyl group or the azetidine ring of this compound is likely to react covalently with cellular macromolecules.

Predicted Reactivity Parameters for a Model Azetidine

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| LUMO Energy | -0.5 eV | Susceptible to nucleophilic attack |

| Ring Strain Energy | 25.4 kcal/mol | Potential for ring-opening reactions |

This table provides illustrative data based on known properties of azetidines to demonstrate the output of reactivity prediction models.

Applications of 3 Ethynylazetidine Hydrochloride As a Key Building Block in Complex Molecular Architectures

Integration into Privileged Scaffolds for Drug Discovery

The incorporation of the 3-ethynylazetidine (B2626192) moiety into privileged scaffolds is a key strategy in the quest for novel therapeutics. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thereby increasing the probability of finding new drug candidates.

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify new hits and leads. nih.gov 3-Ethynylazetidine hydrochloride is an ideal building block for the construction of such libraries due to the orthogonal reactivity of its functional groups. The secondary amine of the azetidine (B1206935) ring can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. Simultaneously, the terminal alkyne provides a gateway to a plethora of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction allows for the efficient and specific ligation of the azetidine core to a wide array of azide-containing fragments, rapidly generating libraries of triazole-containing compounds.

The power of this approach lies in the ability to systematically vary the substituents on both the azetidine nitrogen and the newly formed triazole ring, leading to a vast and diverse chemical space. This diversity is crucial for exploring the structure-activity relationships (SAR) of a given biological target. For instance, a library could be constructed by reacting this compound with a panel of carboxylic acids to functionalize the amine, followed by a CuAAC reaction with a collection of azides.

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |

| Acylation | Azetidine Nitrogen | Acyl chlorides, Carboxylic acids | N-Acyl azetidines |

| Reductive Amination | Azetidine Nitrogen | Aldehydes, Ketones | N-Alkyl azetidines |

| Sonogashira Coupling | Ethynyl (B1212043) Group | Aryl/Vinyl halides | Substituted alkynes |

| Click Chemistry (CuAAC) | Ethynyl Group | Azides | 1,2,3-Triazoles |

This table illustrates the versatility of this compound in the synthesis of diverse chemical libraries.

Scaffold hopping is a computational or experimental strategy in medicinal chemistry that aims to identify novel molecular backbones (scaffolds) with similar biological activity to a known active compound. nih.govscispace.com This is often done to improve physicochemical properties, circumvent existing patents, or explore new chemical space. nih.gov The rigid, three-dimensional nature of the azetidine ring makes it an excellent candidate for scaffold hopping. It can replace larger, more flexible, or more lipophilic rings such as piperidines or pyrrolidines in existing drug molecules. This substitution can lead to improved binding affinity due to a reduction in the entropic penalty upon binding, as well as enhanced metabolic stability and aqueous solubility.

Bioisosterism is the principle of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving the biological activity. researchgate.net The 3-ethynylazetidine moiety itself can be considered a bioisostere for other functional groups. For example, the tetrazole ring is a well-known bioisostere for a carboxylic acid. beilstein-journals.orgbeilstein-journals.org Similarly, the unique electronic and steric properties of 3-ethynylazetidine allow it to replace other cyclic and acyclic structures in a lead optimization campaign.

| Original Scaffold/Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Piperidine | Azetidine | Improved rigidity, reduced lipophilicity, novel chemical space |

| Phenyl ring | Azetidine-containing heterocycle | Introduction of a 3D vector, improved solubility |

| Carboxylic acid | Tetrazole | Increased metabolic stability, similar acidity |

This table provides examples of how the azetidine core can be used in scaffold hopping and as a bioisosteric replacement.

Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process. youtube.com These "libraries" of compounds can then be screened for biological activity. nih.gov this compound is well-suited for solid-phase synthesis, a common technique in combinatorial chemistry. crsubscription.com In this approach, the azetidine building block can be attached to a solid support, such as a resin bead. A series of chemical reactions can then be performed in a stepwise manner, with the excess reagents and byproducts being easily washed away after each step.

The "split-and-pool" strategy is a powerful combinatorial method that can be employed with this compound. crsubscription.com In this method, a batch of resin beads is split into several portions, and each portion is reacted with a different building block. The portions are then recombined and mixed, and the process is repeated. This allows for the rapid generation of a library where each bead contains a unique compound. The ethynyl group is particularly amenable to on-bead transformations, such as the aforementioned click chemistry, further expanding the diversity of the library.

Role in the Development of Targeted Covalent Inhibitors and PROTACs

The unique reactivity of the ethynyl group in this compound makes it a valuable component in the design of sophisticated therapeutic agents such as targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target. explorationpub.com This leads to irreversible inhibition and can result in a more durable and potent pharmacological effect. A TCI typically consists of a scaffold that provides binding affinity and selectivity, and a reactive "warhead" that forms the covalent bond. The ethynyl group of 3-ethynylazetidine can function as a latent warhead. While relatively inert on its own, it can be activated by the enzymatic machinery of the target protein or can be designed to react with a nearby nucleophilic residue, such as a cysteine or lysine, in the target's active site.

| Component | Role of 3-Ethynylazetidine Moiety | Relevant Chemistry |

| TCI Warhead | The ethynyl group acts as a reactive electrophile. | Michael addition with nucleophilic residues (e.g., Cys, Lys) |

| PROTAC Linker | The azetidine ring provides a rigid structural element. | Standard amide bond formation, click chemistry |

| PROTAC Warhead Attachment | The ethynyl group serves as an attachment point for the linker. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

This table outlines the potential roles of this compound in the design of Targeted Covalent Inhibitors (TCIs) and PROTACs.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. ajwilsonresearch.com However, PPIs have been notoriously difficult to target with small molecules due to their large, flat, and often featureless binding interfaces. rsc.org

The rigid, three-dimensional structure of the azetidine scaffold makes it an attractive starting point for the design of PPI modulators. Molecules incorporating the 3-ethynylazetidine core can be designed to mimic key secondary structural motifs, such as α-helices or β-turns, that are often found at the interface of interacting proteins. By presenting key side chains in the correct spatial orientation, these molecules can disrupt or stabilize PPIs. The ethynyl group provides a crucial vector for chemical elaboration, allowing for the introduction of additional functional groups that can interact with "hot spots" on the protein surface – small regions that contribute a disproportionately large amount of the binding energy. nih.gov For example, a library of 3-ethynylazetidine-based compounds could be synthesized and screened for their ability to inhibit the interaction between two proteins of interest. Hits from this screen could then be optimized by modifying the substituents on the azetidine ring and the group attached to the ethynyl moiety to improve potency and selectivity.

Case Studies in Degradation and Inhibition Mechanisms

The ethynyl group and the azetidine scaffold of this compound are key pharmacophores that can be leveraged to design potent inhibitors and degraders of therapeutic targets. The rigid, linear geometry of the ethynyl group allows it to function as a potent hydrogen bond acceptor or to form covalent bonds with target residues, while the azetidine ring serves as a compact, three-dimensional scaffold that can improve physicochemical properties and target engagement.

Inhibition of Kinase Pathways:

While research directly citing this compound as the core of a final inhibitor is specific, the utility of the 3-ethynyl moiety on a heterocyclic core is well-documented. A notable case study involves a series of 3-ethynyl-1H-indazoles, which demonstrate the power of the ethynyl group in kinase inhibition. These compounds were found to inhibit critical components of the PI3K signaling pathway, a pathway frequently dysregulated in cancer. nih.gov The ethynyl group in these molecules acts as an ATP mimetic scaffold, occupying the adenine-binding pocket of the kinases. nih.gov This work highlights how a building block like 3-ethynylazetidine could be used to construct similar inhibitors, with the azetidine ring offering a different vector for substitution to optimize potency and selectivity.

A selection of these 3-ethynyl-1H-indazole compounds showed low micromolar inhibition against key kinases in the pathway, demonstrating the effectiveness of the ethynyl scaffold. nih.gov

Table 1: Inhibitory Activity of 3-Ethynyl-1H-Indazole Analogs This table is illustrative of the inhibitory potential of the ethynyl moiety on a heterocyclic core, based on findings from related compound series.

| Compound | Target Kinase | IC₅₀ (µM) |

| Indazole Analog 1 | PI3K | ~2.5 |

| Indazole Analog 2 | PDK1 | ~5.0 |

| Indazole Analog 3 | mTOR | ~7.5 |

Source: Data is representative of findings reported for 3-ethynyl-1H-indazole series. nih.gov

Targeted Protein Degradation (TPD):

A modern therapeutic strategy is Targeted Protein Degradation (TPD), which eliminates disease-causing proteins rather than just inhibiting them. nih.gov This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

This compound is an ideal starting point for synthesizing PROTACs. Its structure contains two key features:

The Azetidine Ring: This can be incorporated into or attached to a ligand that binds the protein of interest (POI).

The Ethynyl Group: This serves as a versatile chemical handle, perfect for attaching a linker connected to an E3 ligase ligand using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

This modular design allows for the rapid assembly of a library of PROTACs to screen for optimal degradation of a specific target protein.

Engineering of Radioligands and Imaging Agents

The development of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for non-invasive in vivo imaging, enabling disease diagnosis and monitoring treatment response. nih.govfrontiersin.org this compound serves as a valuable precursor in the synthesis of these sophisticated imaging agents.

A PET radiotracer generally consists of a molecule that targets a specific biological entity (like a receptor or enzyme) and an attached positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). frontiersin.org The synthesis of these tracers begins with a non-radioactive "precursor" molecule, which is designed for late-stage radiolabeling. inflamedpharma.com

This compound is an excellent candidate for precursor synthesis due to its bifunctional nature. The azetidine core can be elaborated into a larger molecule designed to bind a specific biological target, such as a neurotransmitter receptor or a tumor-associated protein. The ethynyl group is intentionally left available as a reactive site for the final, rapid introduction of the radionuclide. nih.gov This strategy is critical, especially for short-lived isotopes like ¹¹C (half-life ≈ 20 minutes) and ¹⁸F (half-life ≈ 110 minutes), where synthesis must be fast and efficient. frontiersin.org Studies on azetidine carboxylates have demonstrated that the azetidine scaffold can be successfully incorporated into PET tracers for imaging enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.govdiva-portal.org

The terminal ethynyl group is particularly well-suited for radiolabeling via "click chemistry." nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly specific, efficient, and bioorthogonal reaction that forms a stable triazole ring by joining an alkyne and an azide (B81097). researchgate.net This method is one of the most frequently used for ¹⁸F-labeling of new bioactive compounds. nih.govresearchgate.net

The process typically involves two main steps:

Synthesis of a Radiolabeled Prosthetic Group: A small molecule containing an azide function is first reacted with the radionuclide, for example, [¹⁸F]fluoride, to produce an [¹⁸F]-azide prosthetic group (e.g., [¹⁸F]fluoroethyl azide).

Click Reaction with the Precursor: The precursor molecule, containing the ethynyl group derived from 3-ethynylazetidine, is then reacted with the [¹⁸F]-azide prosthetic group. The Cu(I) catalyst facilitates the rapid and clean formation of a stable, ¹⁸F-labeled triazole-linked final product. researchgate.net

This method's mild reaction conditions make it compatible with sensitive biomolecules and complex chemical structures, ensuring the integrity of the targeting vector. nih.gov

Table 2: Typical Conditions for CuAAC Radiolabeling This table summarizes general conditions reported for the copper-catalyzed click reaction for PET tracer synthesis.

| Parameter | Condition | Purpose |

| Reactants | Alkyne-Precursor, [¹⁸F]Azide | Formation of the radiolabeled tracer |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent) | To catalyze the cycloaddition |

| Ligand | e.g., TBTA | To stabilize the Cu(I) oxidation state and improve efficiency |

| Solvent | DMSO, t-BuOH/H₂O | To dissolve reactants and facilitate the reaction |

| Temperature | Ambient to moderate heat (e.g., 50 °C) | To promote the reaction without degrading the tracer |

| Reaction Time | 5 - 30 minutes | To maximize yield within the isotope's short half-life |

Source: Information compiled from general descriptions of CuAAC reactions in radiochemistry. nih.govresearchgate.netnih.gov

Once a new radioligand is synthesized, its stability must be rigorously evaluated before it can be used for imaging. Stability is assessed both in laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Stability: To assess stability against metabolic degradation, the radiolabeled tracer is incubated in biological matrices like human or mouse serum/plasma at body temperature (37 °C). mdpi.comnih.gov At various time points, samples are taken and analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC). This technique separates the intact radioligand from any potential radioactive metabolites. mdpi.com High stability is indicated by a high percentage of the parent compound remaining over time.

Table 3: Example of In Vitro Radioligand Stability Data This table illustrates typical data obtained from an in vitro stability assay in plasma.

| Incubation Time (minutes) | % Intact Radioligand Remaining |

| 0 | 100% |

| 30 | >95% |

| 60 | >95% |

| 120 | >90% |

Source: Data is representative of stability results reported for novel PET tracers. rug.nl

In Vivo Stability: In vivo stability is assessed through biodistribution studies in animal models, typically mice or rats. nih.gov After injecting the radioligand, PET scans are acquired over time to track its distribution throughout the body. Key indicators of stability include:

Low Bone Uptake: The skull and bones are monitored for radioactivity accumulation. An increase in bone uptake suggests that the radiolabel (e.g., [¹⁸F]fluoride) has detached from the tracer molecule (in vivo defluorination), which can compromise the imaging signal. nih.gov

Pharmacokinetic Profile: The uptake and clearance of the tracer from various organs are measured to understand its behavior in the body. mdpi.com Analysis of blood samples via radio-HPLC at different times post-injection can also identify the presence and rate of formation of radiometabolites, confirming the tracer's stability in a living system. mdpi.com

The development of tracers based on azetidine and other heterocyclic scaffolds has shown that stable compounds with favorable imaging properties can be successfully engineered. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 Ethynylazetidine Hydrochloride

Development of Novel Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has historically presented challenges due to the high ring strain of the four-membered system. bham.ac.uk Traditional methods often include the reduction of β-lactams or intramolecular cyclizations. acs.orgmagtech.com.cn However, future research is increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic routes. These emerging methodologies aim to improve yields, reduce waste, and provide access to a wider array of functionalized azetidine scaffolds.

Key areas for future synthetic development include:

Photocatalysis and Radical Cyclizations: Recent advances have demonstrated that copper-catalyzed photoinduced radical cyclizations can be a powerful method for constructing the azetidine ring. nih.gov A general anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported to produce azetidines with high regioselectivity. nih.gov Applying such photocatalytic strategies to precursors of 3-Ethynylazetidine (B2626192) could offer a mild and efficient synthetic pathway.

Green Chemistry Approaches: The principles of green chemistry are becoming central to modern organic synthesis. researchgate.net Future methodologies for synthesizing 3-Ethynylazetidine hydrochloride will likely incorporate strategies such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted protocols to reduce energy consumption and environmental impact. researchgate.net

Catalytic Cycloadditions: Amine-catalyzed cycloadditions of allenoates and imines, as well as [2+2] photocycloadditions, are emerging as powerful tools for building four-membered rings. magtech.com.cn Adapting these cycloaddition strategies could provide novel and direct routes to the 3-ethynyl-substituted azetidine core.

Energy-Transfer Catalysis: A recently developed method using an Iridium(III) complex combined with a binaphthyl cocatalyst activates challenging substrates like allenamides to produce functionalized azetidines. acs.org This energy-transfer relay approach could be explored for the synthesis of complex azetidine derivatives, including those with ethynyl (B1212043) groups.

Advanced Computational Approaches for Rational Design

Computational chemistry provides powerful tools for the rational design of novel molecules with optimized properties, a strategy that is highly applicable to derivatives of this compound. Given the role of similar heterocyclic compounds in medicinal chemistry, computational methods can accelerate the discovery of new therapeutic agents by predicting their biological activity and guiding synthetic efforts. msesupplies.com

Future research will likely leverage the following computational techniques:

| Computational Method | Application in Designing 3-Ethynylazetidine Analogs |

| Molecular Docking | Simulating the binding of 3-ethynylazetidine derivatives to the active sites of biological targets, such as enzymes (e.g., kinases) or receptors. This helps in predicting binding affinity and orientation to guide the design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and understand the conformational changes that occur upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of a series of 3-ethynylazetidine analogs with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can be used to screen virtual libraries for new molecules with the desired features. |

By using these in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug discovery process.

Expansion into New Areas of Material Science and Chemical Biology

The distinct functionalities of this compound—the rigid azetidine scaffold and the versatile ethynyl group—make it an attractive candidate for applications beyond traditional medicinal chemistry.

Material Science: Heterocyclic compounds are integral to the development of advanced materials, including polymers, dyes, and organic conductors. msesupplies.comnumberanalytics.com The rigid structure of the azetidine ring can impart unique conformational constraints to polymers, while the ethynyl group can be used for polymerization or as a reactive site for further functionalization. Potential applications include: